molecular formula C11H20N2 B1499527 1-Tert-butyl-4-prop-2-YN-1-ylpiperazine CAS No. 91211-39-1

1-Tert-butyl-4-prop-2-YN-1-ylpiperazine

Cat. No.: B1499527
CAS No.: 91211-39-1
M. Wt: 180.29 g/mol
InChI Key: ACUKMEPGMQTCQY-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-prop-2-yn-1-ylpiperazine is a piperazine derivative featuring a tert-butyl group at the 1-position and a propargyl (prop-2-yn-1-yl) group at the 4-position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility, which enables interactions with diverse biological targets such as neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes .

Properties

CAS No.

91211-39-1

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

1-tert-butyl-4-prop-2-ynylpiperazine

InChI

InChI=1S/C11H20N2/c1-5-6-12-7-9-13(10-8-12)11(2,3)4/h1H,6-10H2,2-4H3

InChI Key

ACUKMEPGMQTCQY-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CCN(CC1)CC#C

Canonical SMILES

CC(C)(C)N1CCN(CC1)CC#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-Tert-butyl-4-prop-2-yn-1-ylpiperazine with similar compounds:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties
1-Tert-butyl-4-prop-2-yn-1-ylpiperazine 1: tert-butyl; 4: propargyl C11H19N2 179.3* High lipophilicity (tert-butyl), rigid propargyl chain, potential for click chemistry
1-Tert-butyl-4-ethylpiperazine 1: tert-butyl; 4: ethyl C10H22N2 170.3 Moderate lipophilicity, flexible ethyl chain, improved metabolic stability
1-(But-3-ynyl)-4-methylpiperazine 1: methyl; 4: but-3-ynyl C8H14N2 138.2 Lower molecular weight, reduced steric hindrance, potential for alkyne-based reactions
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 1: tert-butyl; 4: aromatic nitro/amine C17H25N5O4 363.4 Polar functional groups, intermediate for bioactive molecules

*Calculated based on analogous structures.

Key Observations :

  • The tert-butyl group increases molecular weight and hydrophobicity, enhancing membrane permeability and resistance to enzymatic degradation compared to methyl or ethyl substituents .
  • This contrasts with the flexibility of ethyl or butynyl groups .
  • Aromatic nitro/amine substituents (e.g., in ) add polarity, making such compounds more suitable for aqueous-phase reactions or as intermediates in drug synthesis.

Yield and Purity :

  • tert-Butyl piperazine derivatives typically achieve yields of 50–95% depending on substituent complexity .
  • Propargyl-containing analogs may require optimized conditions to avoid side reactions (e.g., polymerization of alkynes) .

Activity Trends :

  • tert-Butyl vs. Methyl : Tert-butyl derivatives generally show longer half-lives in vivo due to reduced metabolism .
  • Propargyl vs. Ethyl : Propargyl-containing compounds may exhibit unique binding modes via alkyne-protein interactions, as seen in kinase inhibitors .

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